molecular formula C7H18N2 B3299148 [2-(Dimethylamino)ethyl](propyl)amine CAS No. 89893-80-1

[2-(Dimethylamino)ethyl](propyl)amine

Cat. No.: B3299148
CAS No.: 89893-80-1
M. Wt: 130.23 g/mol
InChI Key: OMCJDNIHQAGLEM-UHFFFAOYSA-N
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Description

Significance of Aliphatic Diamines in Contemporary Organic Chemistry

Aliphatic diamines are fundamental building blocks in organic synthesis and materials science. wikipedia.orgfiveable.me Their utility stems from the presence of two nucleophilic nitrogen centers, which allows them to participate in a wide array of chemical transformations. In polymer chemistry, diamines are essential monomers for the synthesis of high-performance polymers such as polyamides, polyimides, and polyureas through condensation reactions with dicarboxylic acids or other bifunctional monomers. fiveable.metaylorandfrancis.com The properties of the resulting polymers, including their thermal stability and mechanical strength, can be finely tuned by altering the structure of the diamine monomer. scirp.org

Beyond polymer science, aliphatic diamines are crucial in coordination chemistry, where they act as chelating ligands. The two nitrogen atoms can bind to a single metal center, forming stable metal complexes. These complexes are widely used as catalysts in a variety of organic reactions, including asymmetric synthesis, where chiral diamine ligands can induce high levels of stereoselectivity. nih.govrsc.org Furthermore, the N-alkylation of primary amines is a critical process in organic synthesis, yielding compounds used in materials chemistry, agrochemicals, and pharmaceuticals by altering solubility, stability, and biological activity. nih.gov The structural diversity of diamines, from simple linear chains like ethylenediamine (B42938) to more complex cyclic and branched structures, provides a versatile toolkit for chemists to design molecules with specific functions. wikipedia.org

Scope and Research Focus on N',N'-Dimethyl-N-propylethane-1,2-diamine

N',N'-Dimethyl-N-propylethane-1,2-diamine, with its specific substitution pattern, is an intriguing target for specialized research. While extensive literature on this exact molecule is not widespread, its structural features—an ethylenediamine backbone with one nitrogen atom bearing a propyl group and the other bearing two methyl groups—suggest several potential areas of investigation.

The unsymmetrical nature of this diamine is of particular interest. The differential reactivity of the secondary amine (N-propyl) versus the tertiary amine (N,N-dimethyl) could be exploited for selective chemical modifications. This makes it a valuable synthon for constructing more complex molecules with precise architectures. The synthesis of such unsymmetrical vicinal diamines is a significant area of research, as these motifs are present in many biologically active molecules and drug candidates. nih.govrsc.org

In the field of catalysis, N',N'-Dimethyl-N-propylethane-1,2-diamine could serve as a unique ligand for transition metals. The steric and electronic properties of the ligand, influenced by the different alkyl substituents, could modulate the activity and selectivity of a metal catalyst. Research in this area would involve synthesizing metal complexes of the diamine and evaluating their performance in catalytic transformations such as cross-coupling reactions, hydrogenations, or polymerizations. The study of how different N-alkyl groups on diamines affect the properties of resulting coordination compounds is an active field of research.

In materials science, the incorporation of N',N'-Dimethyl-N-propylethane-1,2-diamine as a monomer or a cross-linking agent in polymers could impart specific properties. wikipedia.org The propyl and dimethyl groups would influence the polymer's solubility, thermal behavior, and mechanical characteristics. For instance, its use in polyurethane-imide elastomers could affect the material's morphology and physical properties. scirp.org

Table 1: Predicted Physicochemical Properties of N',N'-Dimethyl-N-propylethane-1,2-diamine

PropertyValue
Molecular FormulaC7H18N2
Molecular Weight130.23 g/mol
XLogP30.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Exact Mass130.146999 g/mol
Topological Polar Surface Area15.3 Ų
Heavy Atom Count9

Note: Data are computationally predicted and have not been experimentally verified.

Historical Development of Research Trends for Related Diamine Structures

The study of diamines dates back to the 19th century with the isolation and characterization of simple structures like ethylenediamine. wikipedia.org Early research focused on their fundamental chemical properties and reactions. A significant milestone in the application of diamines was the development of nylon by Wallace Carothers at DuPont in the 1930s, which utilized hexamethylenediamine (B150038), demonstrating the potential of diamines as monomers for synthetic fibers. wikipedia.org

The mid-20th century saw a surge in research into the coordination chemistry of diamines. The ability of ethylenediamine to act as a bidentate ligand, forming stable chelate rings with metal ions, was extensively studied. This laid the groundwork for the development of a vast number of metal complexes with applications in catalysis and analysis.

In recent decades, research has trended towards the synthesis and application of more complex and functionalized diamines. A major focus has been on the development of chiral diamines for asymmetric catalysis. rsc.org Ligands derived from chiral backbones have become indispensable tools for the enantioselective synthesis of pharmaceuticals and other fine chemicals.

Furthermore, there has been growing interest in unsymmetrically substituted diamines, like the title compound. The ability to selectively functionalize one amino group over the other opens up new avenues for the synthesis of complex molecules and materials. nih.gov Modern synthetic methods, including catalytic N-alkylation and hydroamination, have provided more efficient and selective routes to these valuable compounds. nih.govresearchgate.netresearchgate.net The historical progression from simple, symmetrical diamines to complex, unsymmetrical structures reflects the increasing sophistication of synthetic chemistry and the continuous search for molecules with novel properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dimethyl-N-propylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-5-8-6-7-9(2)3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCJDNIHQAGLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266201
Record name N1,N1-Dimethyl-N2-propyl-1,2-ethanediamine
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Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89893-80-1
Record name N1,N1-Dimethyl-N2-propyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89893-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Dimethyl-N2-propyl-1,2-ethanediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthesis Routes for N',N'-Dimethyl-N-propylethane-1,2-diamine

The construction of N',N'-Dimethyl-N-propylethane-1,2-diamine can be approached through several established synthetic methodologies. These routes offer varying degrees of efficiency, selectivity, and applicability, depending on the desired scale and purity.

Reductive amination, also known as reductive alkylation, is a highly versatile and widely employed method for synthesizing amines. organic-chemistry.org This approach effectively avoids the common issue of over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com The synthesis of the target diamine via this route would involve the reaction of N,N-dimethylethane-1,2-diamine with propanal (propionaldehyde). The reaction proceeds through the initial formation of an iminium ion intermediate, which is subsequently reduced in situ to yield the final secondary amine product.

A variety of reducing agents can be utilized for this transformation, with the choice influencing reaction conditions and outcomes. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Other common reductants include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and borohydride exchange resin (BER). masterorganicchemistry.comkoreascience.kr The use of BER in ethanol (B145695) has been shown to be an efficient system for the reductive amination of various aldehydes and ketones with dimethylamine (B145610), yielding the corresponding N,N-dimethylalkylamines in excellent yields at room temperature. koreascience.kr

Reactant 1Reactant 2Reducing AgentKey FeaturesReference
N,N-dimethylethane-1,2-diaminePropanalSodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines; avoids reduction of the starting aldehyde. masterorganicchemistry.com
N,N-dimethylethane-1,2-diaminePropanalSodium TriacetoxyborohydrideA mild and often preferred alternative to cyanoborohydride reagents. masterorganicchemistry.com
N,N-dimethylethane-1,2-diaminePropanalBorohydride Exchange Resin (BER)Less toxic reagent, simple procedure, and high yields at room temperature. koreascience.kr
N,N-dimethylethane-1,2-diaminePropanalNickel Nanoparticles / IsopropanolCatalytic transfer hydrogenation method. organic-chemistry.org

Direct N-alkylation using alkyl halides is a fundamental method for forming carbon-nitrogen bonds. nih.gov In the context of synthesizing N',N'-Dimethyl-N-propylethane-1,2-diamine, this would involve the reaction of N,N-dimethylethane-1,2-diamine with a suitable propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane. However, a significant challenge with direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, which can complicate purification and reduce yields. masterorganicchemistry.comnih.gov

To enhance selectivity for mono-alkylation, various strategies have been developed. One approach involves using phase-transfer catalysis (PTC), which has been shown to be effective in the alkylation of N,N-dimethylethanolamine. juniperpublishers.com Another method employs moderately basic salts like potassium phosphate (B84403) (K₃PO₄) in solvents such as acetonitrile, which can facilitate the selective N-alkylation of primary and secondary amides without requiring harsh bases or high temperatures. escholarship.org More advanced, modern techniques utilize a dual catalytic system, such as a copper metallaphotoredox platform, which enables the room-temperature coupling of alkyl bromides with a wide range of N-nucleophiles through a halogen abstraction–radical capture (HARC) mechanism. nih.gov

Amine SubstrateAlkylating AgentMethodologyAdvantagesReference
N,N-dimethylethane-1,2-diaminePropyl Halide (e.g., 1-bromopropane)Direct AlkylationStraightforward concept. nih.gov
N,N-dimethylethane-1,2-diaminePropyl HalidePhase-Transfer Catalysis (PTC)Can improve yields and selectivity in biphasic systems. juniperpublishers.com
N,N-dimethylethane-1,2-diaminePropyl HalideK₃PO₄ in AcetonitrileMild conditions, avoids strong bases. escholarship.org
N,N-dimethylethane-1,2-diaminePropyl BromideCopper Metallaphotoredox (HARC)Room temperature reaction, broad substrate scope, high chemoselectivity. nih.gov

An alternative, two-step pathway to primary amines involves the catalytic hydrogenation of nitriles. This method is of immense industrial importance, exemplified by the production of hexamethylenediamine (B150038) from adiponitrile (B1665535) for the synthesis of polyamide-6,6. google.com For the synthesis of N',N'-Dimethyl-N-propylethane-1,2-diamine, a theoretical pathway would start with a substrate like N,N-dimethylaminoacetonitrile, which would undergo addition with an appropriate two-carbon unit before hydrogenation.

The catalytic hydrogenation of dinitriles to diamines is typically performed using catalysts such as Raney nickel, often doped with other metals to enhance performance and selectivity. google.com The reaction conditions, including the choice of solvent and the presence of bases like sodium hydroxide, are critical for maximizing the yield of the desired diamine and minimizing the formation of impurities. google.com Recent advancements have focused on developing more efficient and selective catalysts. For instance, atomically dispersed palladium catalysts supported on nanodiamond-graphene have shown tunable selectivity towards either primary or secondary amines. nih.gov Furthermore, bimetallic palladium-platinum (Pd-Pt) alloy nanoparticles have demonstrated the ability to selectively hydrogenate nitriles to secondary amines under ambient conditions (1 bar H₂ at 25 °C), offering a greener and less energy-intensive alternative. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. This technique significantly reduces reaction times, often from many hours under conventional heating to mere minutes. organic-chemistry.org For amine synthesis, microwave irradiation has been successfully applied to the reductive N-alkylation of methyl carbamate (B1207046) with various aldehydes, providing a rapid and efficient route to structurally diverse primary amines. organic-chemistry.org This method is particularly amenable to high-throughput synthesis and avoids many of the toxic reagents associated with other protocols. organic-chemistry.org

The synthesis of N-heterocyclic carbene precursors from N,N'-diarylethylenediamines has also been dramatically accelerated using microwave assistance, with reaction times dropping from 24-72 hours to under five minutes while maintaining high yields. organic-chemistry.org Similarly, the three-component reaction between a ketone, an amine, and a phosphite (B83602) to form α-aminophosphonates is greatly enhanced by microwave irradiation, often proceeding in high yields under solvent-free conditions. thieme-connect.de These examples underscore the potential of microwave technology to optimize the synthesis of N',N'-Dimethyl-N-propylethane-1,2-diamine or related structures, offering a faster and more efficient alternative to traditional heating methods. nih.gov

Chemical Reactivity Profiling of N',N'-Dimethyl-N-propylethane-1,2-diamine

The chemical behavior of N',N'-Dimethyl-N-propylethane-1,2-diamine is dictated by the presence of its two distinct amine functional groups: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂).

The primary amine group in N',N'-Dimethyl-N-propylethane-1,2-diamine confers significant nucleophilic character upon the molecule. The lone pair of electrons on the primary nitrogen atom is readily available to attack electron-deficient centers, making it reactive toward a wide range of electrophiles. nih.gov This reactivity is fundamental to many common organic transformations.

For example, the primary amine can act as a nucleophile in N-alkylation reactions with alkyl halides, as discussed in the synthetic sections. nih.gov It can also participate in conjugate addition reactions (a type of Michael reaction) with activated alkynes, such as propiolates or ynones, which is a powerful method for forming carbon-nitrogen bonds. nih.gov The nucleophilicity of amines is central to their role in forming Meisenheimer complexes with electron-deficient aromatic compounds, a reaction that has been studied kinetically to rank amines on a comprehensive nucleophilicity scale. researchgate.net In reactions with p-benzoquinonediimines, nucleophilic amino acids have been shown to react through a classical electrophile-nucleophile mechanism, highlighting the potential for this type of reactivity. nih.gov The tertiary amine group, while also possessing a lone pair, is significantly more sterically hindered and generally acts as a non-nucleophilic base.

Basic Properties and Protonation Equilibria

2-(Dimethylamino)ethylamine, also known by its IUPAC name N',N'-dimethyl-N-propylethane-1,2-diamine, is an aliphatic diamine containing both a secondary and a tertiary amine functional group. nih.gov Like other simple alkylamines, it is a liquid under standard conditions and possesses a characteristic "fishy" odor. sigmaaldrich.comlibretexts.org The presence of two nitrogen atoms with lone pairs of electrons confers basic properties to the molecule. libretexts.org

The basicity of amines is dependent on the availability of the nitrogen's lone pair of electrons and the electronic properties of the attached alkyl groups, which tend to enhance basicity. libretexts.org In 2-(Dimethylamino)ethylamine, both the secondary and tertiary amine groups can accept a proton (H⁺) from an acid, leading to the formation of a protonated species. The equilibrium for this process is influenced by the pH of the solution.

Studies on structurally related polyamines, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), provide insight into the protonation behavior. nih.gov The close proximity of amine groups on a single molecule can cause a retardation of protonation compared to isolated amine groups due to electrostatic repulsion between the resulting positive charges. nih.gov However, this effect can be mitigated by the presence of salts like NaCl in the solution, which weakens the electrostatic repulsion and enhances protonation. nih.gov The pKa of the dimethylaminoethyl moiety in polymers is approximately 7.4-7.5, suggesting that at a physiological pH of 7.4, the amine groups exist in a dynamic equilibrium between their neutral and protonated forms. researchgate.net Below a pH of 5.0, the dimethylamino groups are expected to be almost fully protonated. researchgate.net

Table 1: Physicochemical Properties of 2-(Dimethylamino)ethylamine

Property Value Source
Molecular Formula C₇H₁₈N₂ nih.gov
Molecular Weight 130.23 g/mol nih.gov
IUPAC Name N',N'-dimethyl-N-propylethane-1,2-diamine nih.gov
CAS Number 89893-80-1 nih.gov
Physical Form Liquid sigmaaldrich.com

| XLogP3 | 0.7 | nih.gov |

Substitution Reactions Involving Amine Functionalities

The lone pair of electrons on each nitrogen atom makes 2-(Dimethylamino)ethylamine a potent nucleophile, capable of attacking electron-deficient centers. chemguide.co.uk This reactivity is central to its role in various substitution reactions. The tertiary amine, in particular, readily undergoes reactions with alkylating agents.

A primary example of this is quaternization, a reaction with halogenated compounds like methyl iodide or benzyl (B1604629) chloride. researchgate.net In this reaction, the tertiary amine group attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a quaternary ammonium salt. chemguide.co.ukresearchgate.net This process converts the neutral tertiary amine into a permanently positively charged quaternary ammonium group. The reactivity in these nucleophilic substitution reactions is influenced by steric hindrance around the nitrogen atom; amines with less steric hindrance, such as the dimethylamino group, are readily quaternized. researchgate.net

The secondary amine group can also participate in substitution reactions. For instance, it can react with acyl chlorides or acid anhydrides to form amides. chemguide.co.uk Furthermore, it can undergo alkylation with halogenoalkanes. This can lead to a mixture of products, as the newly formed tertiary amine can compete with the starting material in subsequent alkylation reactions, potentially leading to the formation of the quaternary ammonium salt. chemguide.co.uk Control over reaction conditions is therefore crucial to achieve selective substitution at one of the amine sites.

Oxidation and Reduction Pathways of the Diamine Moiety

The diamine moiety of 2-(Dimethylamino)ethylamine can undergo specific electrochemical oxidation reactions. The oxidation of aliphatic amines typically proceeds via a dealkylation mechanism. mdpi.com This process involves the removal of an electron from the nitrogen atom, followed by the loss of a proton from an adjacent carbon, leading to the formation of a reactive iminium intermediate. mdpi.com This iminium cation can then be hydrolyzed by water, resulting in the cleavage of a carbon-nitrogen bond and the formation of an aldehyde and a secondary amine. mdpi.com For the tertiary dimethylamino group, this N-demethylation pathway would yield formaldehyde (B43269) and the corresponding secondary amine. mdpi.com Such electrochemical oxidations are important in the synthesis of pharmaceutical intermediates. mdpi.com

Regarding reduction, the amine functionalities in 2-(Dimethylamino)ethylamine are generally stable and not susceptible to reduction under typical catalytic hydrogenation conditions. The reduction pathways relevant to this class of compounds are more commonly associated with their synthesis. For example, a common industrial route to produce similar diamines involves the hydrogenation of an aminoalkyl nitrile. google.comwikipedia.org In this synthetic process, a nitrile group is reduced to a primary amine, but the existing amine groups within the molecule remain unchanged. google.com

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Diamine Formation Reactions

The synthesis of unsymmetrical vicinal diamines, such as N',N'-Dimethyl-N-propylethane-1,2-diamine, can be achieved through various synthetic routes. researchgate.net Mechanistic studies are crucial for understanding reaction pathways, controlling selectivity, and optimizing yields. Common strategies include the hydroamination of allylic amines, the ring-opening of aziridines, and the reduction of aminonitriles. researchgate.netrsc.orgnih.gov

One prevalent method involves a two-step process where a secondary amine, like dimethylamine (B145610), is first reacted with an alkenyl nitrile (e.g., acrylonitrile) in a Michael addition to form an aminoalkyl nitrile intermediate. google.com This intermediate is subsequently reduced, typically through catalytic hydrogenation, to yield the final diamine. google.comgoogle.com Another powerful approach is the rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles, which offers a highly atom-economical route to 1,2-diamines. nih.gov The development of metal-free, photosensitized dearomative unsymmetrical diaminations also represents a novel pathway to previously inaccessible vicinal diamines. researchgate.net

In many catalytic reactions that form diamines, the stereochemical outcome is determined by a highly organized, concerted transition state. Density Functional Theory (DFT) calculations are a powerful tool for modeling these transient structures and explaining experimental observations. acs.org

For instance, in certain cycloaddition reactions leading to diamine precursors, the reaction is believed to proceed through a concerted mechanism where bond-forming events occur simultaneously. acs.org Similarly, in the copper-catalyzed reductive coupling of allenamides and imines to form chiral diamine derivatives, DFT analysis has been used to model the hydrocupration transition state. acs.org These calculations revealed that the energetically favored transition state proceeds via a pathway that minimizes steric hindrance between the catalyst's ligand and the substrate's chiral auxiliary, leading to the formation of a branched allylcopper species with high diastereoselectivity. acs.org In catalyst systems involving chiral phosphoric acids, an organized transition state within a chiral pocket can be formed through a network of hydrogen bonds, allowing for the activation of multiple reactants and controlling enantioselectivity. researchgate.net

A common and well-documented strategy for producing N-alkylated diamines involves the formation of an aminoalkyl nitrile . For example, in the industrial synthesis of the related compound N,N-Dimethyl-1,3-propanediamine (DMAPA), dimethylamine is reacted with acrylonitrile (B1666552) to produce the intermediate 3-dimethylaminopropionitrile (DMAPN). google.comwikipedia.org This intermediate is typically pure enough to be used directly in a subsequent hydrogenation step without extensive purification. google.com

Other important intermediates include:

Iminium Ions : In Mannich-type reactions, a primary or secondary amine can form an enamine intermediate, which then attacks an iminium ion generated from an imine and an acid co-catalyst. acs.org This pathway is crucial for the catalytic, enantioselective synthesis of various diamine structures.

Aziridines : The ring-opening of activated aziridines with amine nucleophiles is a robust method for preparing vicinal diamines. researchgate.netrsc.org The aziridine (B145994) itself is a key cyclic intermediate, and the regioselectivity of the nucleophilic attack determines the final product structure.

Allylcopper Species : In copper-catalyzed reductive coupling reactions, the hydrocupration of an allenamide with a copper hydride catalyst forms an allylcopper intermediate, which then acts as the nucleophile in the subsequent C-C bond-forming step with an imine. acs.org

O-Acylhydroxylamine Adducts : In certain amination reactions under photoredox conditions, an amidyl radical can be generated from an O-acylhydroxylamine precursor, which then reacts with an enamine to form a radical intermediate that leads to the diamine product. rsc.org

Kinetic Analyses of Transformations Involving N',N'-Dimethyl-N-propylethane-1,2-diamine

Kinetic analysis provides quantitative insight into reaction rates, the factors that influence them, and the rate-limiting steps of a catalytic cycle. While specific kinetic data for N',N'-Dimethyl-N-propylethane-1,2-diamine are not widely published, studies on analogous systems provide a strong basis for understanding its kinetic behavior.

Reductive Elimination vs. Migratory Insertion : In the rhodium-catalyzed hydrogenation of enamines—a reaction type relevant to the final step of some diamine syntheses—DFT calculations have shown that the RDS can change depending on the substrate. rsc.org For simple alkenes, the migratory insertion of the alkene into a rhodium-hydride bond is often rate-limiting. However, for enamines, the final reductive elimination step to release the amine product can become the RDS. rsc.org

β-Hydride Elimination : In nickel-catalyzed Heck-Matsuda reactions, kinetic analysis using the "Energy Span Model" has revealed that the rate-determining states can be either the β-hydride elimination step or the final reductive elimination, depending on factors like base strength and substrate structure. chemrxiv.org

N-Alkylation Kinetics : In the N-alkylation of primary amines to form secondary and tertiary amines, the relative rates of the first alkylation (k₁) versus the second (k₂) are critical for product selectivity. acs.org 1H NMR spectroscopy can be used to monitor these reactions in real-time and determine the rate constants. For many alkylating agents, the formation of the secondary amine is significantly faster than the subsequent formation of the tertiary amine (i.e., k₂/k₁ < 1). acs.org

The rate and efficiency of diamine synthesis are highly sensitive to reaction conditions. Careful control of parameters such as temperature, pressure, reactant concentrations, and catalyst choice is necessary to maximize yield and minimize by-products.

For the synthesis of N,N'-dialkylalkanediamines via the reaction of dichloroalkanes with primary amines, process parameters significantly affect the outcome. The molar ratio of the amine to the dichloroalkane, reaction temperature, and reaction time are all critical variables. google.com Similarly, in the two-step synthesis of DMAPA via an aminonitrile intermediate, conditions for both the initial Michael addition and the subsequent hydrogenation are optimized independently. google.com

The following table summarizes the influence of various conditions on reactions analogous to the synthesis or transformation of N',N'-Dimethyl-N-propylethane-1,2-diamine.

ParameterInfluence on ReactionExample SystemSource
Temperature Increases reaction rate, but can also lead to by-product formation if too high. Optimal range is critical.Hydrogenation of dimethylaminopropionitrile to DMAPA; optimal temperature is 10-200°C. google.com
Pressure In hydrogenation reactions, higher hydrogen pressure generally increases the reaction rate.Hydrogenation of dimethylaminopropionitrile; typical pressure range is 3-10 MPa. google.com
Catalyst The choice of catalyst (e.g., Raney-Ni, Rhodium complexes) and its loading are fundamental to the reaction's success and rate.Raney-Ni is a common and effective catalyst for the hydrogenation of nitriles to amines. google.com
Ligand Structure In copper-catalyzed cross-coupling reactions, N,N'-dimethyl-substituted diamine ligands often provide higher rates than unsubstituted ones.Copper-catalyzed Goldberg reaction. nih.gov
Reactant Ratio Using an excess of the amine reactant can drive the reaction to completion and suppress side reactions.Reaction of dichloroethane with monomethylamine to form N,N'-dimethyl-1,2-ethanediamine. google.com
Co-catalyst/Base Addition of a base or co-catalyst, such as an alkaline alcohol solution, can significantly improve yield and selectivity.Hydrogenation of dimethylaminopropionitrile is improved with an alkaline alcohol solution co-catalyst. google.com

Coordination Chemistry and Ligand Studies

Complexation Behavior with Transition Metals

The presence of two nitrogen donor atoms separated by an ethylene (B1197577) bridge allows 2-(Dimethylamino)ethylamine to form stable chelate rings with transition metals. This chelation is fundamental to its coordination behavior, driving the formation of well-defined metal-diamine complexes.

2-(Dimethylamino)ethylamine functions as a bidentate N,N'-donor ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered chelate ring. This mode of binding is common for ethylenediamine (B42938) derivatives. The stability of the resulting metal complexes is significantly enhanced by the chelate effect, a thermodynamic principle where the formation of a ring structure with the metal ion is entropically more favorable than the coordination of two separate monodentate ligands.

The stability of these complexes is influenced by several factors, including the nature of the metal ion and the basicity of the ligand. Generally, the stability of complexes with divalent first-row transition metals follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn). The stability constants for metal complexes with similar diamine ligands are well-documented and provide a basis for predicting the behavior of 2-(Dimethylamino)ethylamine. For instance, studies on related N-alkylated diamines show that increasing alkyl substitution on the nitrogen atoms can influence the ligand's steric profile and basicity, which in turn affects the thermodynamic stability of the metal complexes. researchgate.net

The synthesis of coordination compounds involving 2-(Dimethylamino)ethylamine typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or water. jocpr.com The stoichiometry of the reaction can be controlled to produce complexes with different ligand-to-metal ratios, commonly resulting in species like [MLCl₂], [ML₂]²⁺, or [ML₃]²⁺, where M is a divalent metal ion and L is the diamine ligand.

For example, the synthesis of a palladium(II) complex with a similar ligand, N,N-dimethylaminopropylamine (DMPA), was achieved by reacting the ligand with a palladium(II) salt, leading to the formation of [Pd(DMPA)Cl₂]. nih.gov Similarly, nickel(II) nitrite (B80452) complexes with N-propyl-1,2-diaminoethane have been synthesized, yielding trans-[NiL₂(NO₂)₂]. researchgate.net

Characterization of these newly formed compounds relies on a suite of analytical techniques:

Elemental Analysis is used to confirm the empirical formula of the complex. jocpr.com

Molar Conductivity Measurements in solution help determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are part of the coordination sphere. researchgate.net

Magnetic Susceptibility Measurements at room temperature are used to determine the magnetic moment of the complex, which indicates the number of unpaired electrons and provides information about the geometry of the metal center (e.g., octahedral vs. square-planar Ni(II)). researchgate.net

Structural Analysis of Metal-Diamine Complexes

The detailed structure and bonding within these coordination compounds are elucidated through spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopy is a powerful tool for understanding the coordination environment of the metal ion and the conformation of the ligand within the complex.

Infrared (IR) Spectroscopy: Coordination of the amine groups to the metal center is confirmed by shifts in the IR spectra. The N-H stretching vibration (typically around 3300 cm⁻¹) and C-N stretching vibrations of the ligand are expected to shift to lower frequencies upon complexation due to the formation of the M-N bond. researchgate.netresearchgate.net For instance, in nickel(II) nitrite complexes with N-propyl-1,2-diaminoethane, characteristic bands for the coordinated nitrite group also provide evidence of its binding mode (nitro or nitrito). researchgate.net

Electronic (UV-Visible) Spectroscopy: The UV-Vis spectra of transition metal complexes are characterized by d-d electronic transitions. The energy and intensity of these bands are indicative of the coordination geometry. For example, nickel(II) complexes with N-propyl-1,2-diaminoethane exhibit bands consistent with an octahedral geometry. researchgate.net Palladium(II) complexes, being d⁸ ions, are typically square-planar and show characteristic absorption bands in the UV-Vis region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Pd(II), Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons on the carbon atoms adjacent to the nitrogen donors are particularly sensitive to coordination. illinois.edu Dynamic processes, such as ring inversion in the chelate, can also be studied using variable-temperature NMR. illinois.edu

Below is a table summarizing typical spectroscopic data for a related nickel(II) complex.

Spectroscopic TechniqueKey ObservationInterpretationReference
Electronic (UV-Vis) Absorption maxima at ~376 nm, ~573 nmConsistent with d-d transitions in an octahedral Ni(II) complex. researchgate.net
Infrared (IR) Shift in N-H and C-N stretching frequencies to lower wavenumbers upon complexation.Confirms coordination of nitrogen atoms to the Ni(II) center. researchgate.net
Magnetic Moment Effective magnetic moment of ~2.98 Bohr magnetons.Indicates two unpaired electrons, typical for octahedral Ni(II). researchgate.net

Studies on analogous complexes, such as [Pd(DMPA)Cl₂], reveal a square-planar geometry around the palladium(II) center, which is typical for d⁸ metal ions. nih.gov The diamine ligand and two chloride ions occupy the four coordination sites. The five-membered chelate ring formed by the diamine ligand is not planar but adopts a puckered or envelope conformation to minimize steric strain. illinois.edu This puckering is a common feature in such chelate rings.

For octahedral complexes like trans-[Ni(N-propyl-1,2-diaminoethane)₂(NO₂)₂], two diamine ligands occupy the equatorial plane, and the two nitrite anions are in the axial positions. researchgate.net The chelate rings in these structures also exhibit conformational puckering. The specific conformation (δ or λ) of the chelate ring is an important structural feature. In complexes with two such ligands, they can adopt either the same (lel) or opposite (ob) conformations relative to each other.

The table below presents crystallographic data for the related complex, [Pd(DMPA)Cl₂], illustrating the typical structural features.

ParameterValueReference
Crystal System Monoclinic nih.gov
Space Group P2(1)/c nih.gov
Coordination Geometry Square-planar with tetrahedral distortion nih.gov
Pd-N Bond Lengths ~2.0-2.1 Å nih.gov
Pd-Cl Bond Lengths ~2.3 Å nih.gov
N-Pd-N Angle ~83-85° (typical for a 5-membered ring) nih.gov

Catalytic Applications in Advanced Organic Synthesis

N',N'-Dimethyl-N-propylethane-1,2-diamine as an Organocatalyst

As an organocatalyst, N',N'-Dimethyl-N-propylethane-1,2-diamine offers a metal-free alternative for various organic transformations. Its basic nature and the presence of two nitrogen centers are key to its catalytic activity.

Role in Urethane (B1682113) Formation Mechanisms

Tertiary amines are widely utilized as catalysts in the production of polyurethanes, where they influence the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. gvchem.compoliuretanos.com.br The catalytic activity of tertiary amines like N',N'-Dimethyl-N-propylethane-1,2-diamine in urethane formation is generally attributed to two primary mechanisms: nucleophilic catalysis and general base catalysis. acs.org

In the nucleophilic catalysis pathway, the tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate then readily reacts with an alcohol to form the urethane linkage, regenerating the amine catalyst.

The general base catalysis mechanism involves the formation of a hydrogen bond between the amine catalyst and the hydroxyl group of the alcohol. This interaction increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate group. Computational studies on various amine catalysts have shown that the specific mechanism can be influenced by the structure and basicity of the amine. mdpi.commdpi.com For instance, studies on 1,4-diazabicyclo[2.2.2]octane (DABCO) suggest that the formation of an alcohol-catalyst complex is a key step. mdpi.com

The structure of N',N'-Dimethyl-N-propylethane-1,2-diamine, with its accessible tertiary amine group, is well-suited for either of these catalytic cycles. The balance between the gelling and blowing reactions is crucial for the final properties of the polyurethane foam, and the choice of amine catalyst plays a significant role in controlling this balance. gvchem.comresearchgate.net

Table 1: Comparison of Tertiary Amine Catalysts in Urethane Formation

CatalystPredominant Reaction CatalyzedKey Structural Feature
N,N-dimethylethanolamine (DMEA)BlowingIsocyanate-reactive hydroxyl group
Triethylene diamine (TEDA)/DABCOGellingStrong, non-sterically hindered base
bis(2-dimethylaminoethyl)ether (BDMAEE)BlowingAbility to chelate water

This table is generated based on information from various sources discussing common polyurethane catalysts. poliuretanos.com.br

Activation Mechanisms in Organic Reactions

The activation mechanism of N',N'-Dimethyl-N-propylethane-1,2-diamine is not limited to urethane formation. Its basicity allows it to act as a catalyst in other organic reactions as well. For example, in the amidation of fatty acid methyl esters with N,N-dimethyl-1,3-diaminopropane, various amines and alkanolamines have been shown to act as organocatalysts. researchgate.net In such reactions, the amine catalyst can activate the ester by deprotonating the reacting amine, thereby increasing its nucleophilicity for the attack on the ester carbonyl group.

The presence of two amine groups with different steric and electronic environments in N',N'-Dimethyl-N-propylethane-1,2-diamine could also lead to cooperative catalytic effects, although specific research on this aspect is limited.

Ligand in Transition-Metal Catalysis

The ability of N',N'-Dimethyl-N-propylethane-1,2-diamine to chelate metal ions makes it a valuable ligand in transition-metal catalysis. The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered ring and influencing the metal's electronic and steric properties.

Application in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The process relies on a reversible equilibrium between active radical species and dormant alkyl halide species, catalyzed by a transition metal complex. cmu.edu Multidentate amine ligands are crucial for the performance of the copper catalysts typically used in ATRP. nih.govacs.org

While direct studies on N',N'-Dimethyl-N-propylethane-1,2-diamine as an ATRP ligand are not widely reported, the closely related ligand, tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN), is one of the most effective ligands for copper-catalyzed ATRP. cmu.educmu.edu Me6TREN forms a highly active catalyst with copper, capable of polymerizing a wide range of monomers with excellent control, even at very low catalyst concentrations. acs.orgacs.org

The bidentate nature of N',N'-Dimethyl-N-propylethane-1,2-diamine allows it to form a stable complex with copper, similar to other bidentate ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA). The electronic properties and steric hindrance of the propyl group in N',N'-Dimethyl-N-propylethane-1,2-diamine would influence the redox potential of the copper center and the dynamics of the activation/deactivation process in ATRP. cmu.edu

Table 2: Selected Amine Ligands in Copper-Catalyzed ATRP

LigandAbbreviationTypical Monomers PolymerizedKey Features of the Catalytic System
N,N,N',N',N''-PentamethyldiethylenetriaminePMDETAStyrene, (meth)acrylatesForms a moderately active catalyst.
Tris[2-(dimethylamino)ethyl]amineMe6TRENStyrene, (meth)acrylates, acrylonitrile (B1666552)Forms a highly active catalyst, allowing for low catalyst concentrations.
2,2'-bipyridinebpyStyrene, (meth)acrylatesOne of the first effective ligands used in ATRP.

This table is compiled from information on commonly used ligands in ATRP. cmu.educmu.edu

Design of Catalytic Systems for Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for achieving this transformation. The design of the ligand is critical for the success of these reactions.

Bidentate diamine ligands have been successfully employed in copper-catalyzed C-N coupling reactions of aryl bromides with amines. tcichemicals.com These ligands can accelerate the oxidative addition step and stabilize the catalytically active species. The electronic properties of the ligand, influenced by its substituents, play a key role in its effectiveness. While specific examples using N',N'-Dimethyl-N-propylethane-1,2-diamine are not prominent in the literature, its structure fits the profile of a bidentate diamine ligand suitable for such catalytic systems.

In palladium-catalyzed amination reactions, bulky phosphine (B1218219) ligands are often used. However, certain palladium-catalyzed reactions also utilize amine-based ligands. The steric and electronic properties of N',N'-Dimethyl-N-propylethane-1,2-diamine could be tuned for specific palladium-catalyzed C-N bond-forming reactions. nih.gov

Catalytic Mechanisms and Selectivity Control

The structure of N',N'-Dimethyl-N-propylethane-1,2-diamine allows for significant control over catalytic mechanisms and selectivity in various reactions.

In urethane formation , the relative basicity and steric hindrance of the two amine groups can influence the selectivity towards the gelling or blowing reaction. A less sterically hindered and more basic tertiary amine generally promotes the gelling reaction more effectively. poliuretanos.com.br By carefully selecting the reaction conditions, it may be possible to tune the catalytic activity of N',N'-Dimethyl-N-propylethane-1,2-diamine to achieve the desired foam properties.

In ATRP , selectivity is primarily manifested in the control over polymer molecular weight and polydispersity. This control is dictated by the equilibrium constant between the active and dormant species, which is directly influenced by the ligand. The electron-donating ability and the chelation effect of N',N'-Dimethyl-N-propylethane-1,2-diamine would affect the redox potential of the copper catalyst and the rate of deactivation of the growing polymer chains. A well-designed ligand-metal complex ensures that the concentration of active radicals is kept low, minimizing termination reactions and leading to a controlled polymerization. acs.org

For C-N bond formation , selectivity involves achieving high yields of the desired cross-coupled product while minimizing side reactions such as hydrodehalogenation or the formation of homocoupled products. The design of the ligand is paramount in achieving this selectivity. A bidentate ligand like N',N'-Dimethyl-N-propylethane-1,2-diamine can stabilize the metal center throughout the catalytic cycle, promoting the desired reductive elimination step that forms the C-N bond.

Pathways for Enantioselective and Diastereoselective Transformations

Currently, there is a lack of specific research data available in peer-reviewed scientific literature detailing the direct application of the achiral diamine, 2-(Dimethylamino)ethylamine, as a primary catalyst or ligand in enantioselective and diastereoselective transformations. Asymmetric synthesis typically requires a chiral catalyst or auxiliary to induce stereoselectivity. While diamines are a crucial class of ligands and organocatalysts in asymmetric synthesis, the specific catalytic pathways for this compound have not been reported. rsc.orgrsc.org

In principle, diamines like 2-(Dimethylamino)ethylamine could potentially be utilized in combination with a chiral metal complex or a chiral Brønsted acid to facilitate such transformations. acs.org In these hypothetical scenarios, the diamine would likely act as a base or a coordinating ligand, influencing the steric and electronic environment of the catalytic center. However, without experimental evidence, any proposed pathway remains speculative.

Role of Diamine Structure in Catalytic Activity

For a molecule like 2-(Dimethylamino)ethylamine, the presence of three different alkyl groups (two methyl groups on one nitrogen and a propyl group on the other) would create a specific steric environment around the nitrogen atoms. This steric hindrance can play a role in the approach of substrates to a metal center to which the diamine is coordinated. nih.gov The relative basicity of the two nitrogen atoms, influenced by the electron-donating effects of the alkyl groups, would also be a critical factor in its potential catalytic role. nih.gov

Generally, in diamine-catalyzed reactions, one nitrogen atom often interacts with the electrophile while the other activates the nucleophile. The spatial arrangement and the electronic properties of the substituents on the nitrogen atoms are therefore crucial for effective stereochemical control. chemrxiv.org For instance, in many chiral diamine catalysts, bulky substituents are strategically placed to shield one face of the reactive intermediate, thereby directing the attack of the other reactant to the opposite face, leading to high enantioselectivity. researchgate.net

The flexibility of the ethyl backbone in 2-(Dimethylamino)ethylamine allows it to form chelate rings with metal centers. The stability and conformation of these chelate rings are influenced by the N-alkyl substituents and are pivotal in determining the geometry and, consequently, the selectivity of the catalytic process. nih.gov

Interactive Data Table: General Influence of N-Alkyl Groups on Diamine Catalyst Performance (Illustrative)

The following table illustrates the general impact of N-alkyl group properties on the performance of diamine catalysts in asymmetric synthesis, based on broader studies of similar compounds. This data is for illustrative purposes and not specific to 2-(Dimethylamino)ethylamine due to a lack of direct research.

Property of N-Alkyl GroupEffect on Catalytic PerformancePotential Implication for 2-(Dimethylamino)ethylamine
Steric Bulk Increased steric bulk can enhance enantioselectivity by creating a more defined chiral pocket, but may decrease reaction rates.The propyl group is bulkier than the methyl groups, which could lead to some degree of stereochemical influence if used in a chiral system.
Electron-Donating Nature Alkyl groups are electron-donating, increasing the basicity and nucleophilicity of the nitrogen atoms. This can affect the rate of catalyst activation and turnover.The differing alkyl groups (methyl vs. propyl) would result in slightly different basicities for the two nitrogen atoms, potentially influencing its coordination behavior.
Chirality of Substituents Chiral substituents on the nitrogen atoms are often the primary source of asymmetry in the catalyst, directly controlling the enantiomeric outcome of the reaction.As an achiral molecule, it would not induce enantioselectivity on its own but could act as a ligand in a chiral metal complex.

Polymer Science and Functional Materials Development

Incorporation of Diamine Moieties into Polymer Structures

Monomer in Controlled Radical Polymerization

No specific research findings were identified that describe the use of "2-(Dimethylamino)ethylamine" as a monomer in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The literature extensively documents the polymerization of related amine-containing monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) and N,N-dimethylacrylamide via these methods. cmu.educmu.edu

Synthesis of Stimuli-Responsive Polymer Architectures

While the synthesis of stimuli-responsive polymers is a major area of research, no articles were found that specifically utilize "2-(Dimethylamino)ethylamine" to create such architectures. The tertiary amine present in the molecule suggests a potential for pH-responsiveness. However, studies demonstrating this application by incorporating this specific diamine into polymer backbones are not available in the search results. Research on stimuli-responsive polymers often involves monomers like DMAEMA, which imparts both pH and temperature sensitivity to the resulting polymers. mdpi.comrsc.orgresearchgate.net

Post-Polymerization Functionalization Using N',N'-Dimethyl-N-propylethane-1,2-diamine

Grafting and Cross-Linking Strategies

There is no information available detailing the use of N',N'-Dimethyl-N-propylethane-1,2-diamine for the grafting or cross-linking of polymers. General strategies for polymer grafting and cross-linking exist, but specific examples employing this diamine are absent from the provided results. weebly.comresearchgate.net

Modification of Polymer Surfaces and Properties

No studies were found that describe the modification of polymer surfaces or the alteration of their properties through the application of N',N'-Dimethyl-N-propylethane-1,2-diamine. Surface modification is often performed using graft polymerization of functional monomers like (2-dimethylamino)ethyl methacrylate quaternary salt to enhance properties such as antibiofouling. researchgate.net

Development of Specialized Polymeric Materials

Due to the lack of information in the preceding sections, no data is available on the development of specialized polymeric materials derived from "2-(Dimethylamino)ethylamine".

Use in Polyurethane Systems for Material Properties

Tertiary amines are a critical class of catalysts in the production of polyurethane (PU) foams, influencing the final material properties by balancing two key reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). tncintlchem.comekb.eggvchem.com The selection of a specific amine catalyst has a substantial impact on the foam's characteristics, including its density, hardness, elasticity, and thermal stability. tncintlchem.com

The catalytic activity of a tertiary amine is influenced by its basicity and steric hindrance. gvchem.com Generally, higher basicity leads to higher catalytic activity. gvchem.com These catalysts can be categorized based on their primary effect on the reaction kinetics as gelling catalysts, blowing catalysts, or balanced catalysts. poliuretanos.com.br This control over the reaction rates is crucial for achieving the desired cellular structure and physical properties of the foam. ekb.eg For instance, catalysts that favor the blowing reaction tend to produce lower-density foams, while those promoting the gelling reaction can result in denser, more rigid materials. tncintlchem.com

While various tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used, specific data on the use and effects of 2-(Dimethylamino)ethylamine in polyurethane systems is not available in the reviewed literature. ekb.egnih.gov The general function of tertiary amine catalysts is to be present in the formulation at levels of approximately 0.1 to 5.0 parts by weight per 100 parts of polyol. ekb.egamericanchemistry.com

Interactive Table: General Influence of Amine Catalysts on Polyurethane Foam Properties

PropertyInfluence of Amine Catalyst Selection
Density Faster reacting catalysts tend to produce lower-density foams, while slower reacting catalysts can lead to higher-density foams. tncintlchem.com
Hardness & Elasticity The balance between gelling and blowing reactions, controlled by the catalyst, affects the polymer matrix's rigidity and flexibility. tncintlchem.com
Thermal Stability The catalyst can influence the final polymer structure, which in turn affects its resistance to heat. tncintlchem.com
Curing Time The choice of catalyst directly controls the speed of the polymerization reaction. tncintlchem.com
Cellular Structure Catalysts that promote finer cell structures can result in improved insulation properties. tncintlchem.com

Polymers for Advanced Chemical Separations

Amine-functionalized polymers are extensively researched and utilized for advanced chemical separations, most notably for the capture of carbon dioxide (CO2). rsc.orgosti.govalfa-chemistry.comacs.org The incorporation of amine functional groups into porous polymer structures significantly enhances their selectivity and capacity for capturing acidic gases like CO2, even in the presence of moisture. rsc.orgacs.org

The mechanism of separation relies on the chemical interaction between the amine groups and the target molecule. In the case of CO2 capture, the amine groups can react with CO2 to form carbamates, leading to a high degree of selectivity over other non-polar gases such as nitrogen. rsc.org This functionalization can be achieved through several methods, including direct synthesis with amine-containing monomers, post-synthesis grafting of amines onto a polymer backbone, or impregnation of amines into a porous support. rsc.orgosti.gov

Polymers such as polyethyleneimine (PEI) and polyallylamine, which contain primary and secondary amines, are frequently used for these applications due to their high amine density and effectiveness in both dry and humid conditions. alfa-chemistry.com The choice of the polymer support and the type of amine can be tailored to optimize the performance for specific separation tasks. acs.org

Despite the broad research into amine-functionalized polymers for separations, no specific studies or data were found detailing the use of polymers functionalized with 2-(Dimethylamino)ethylamine for advanced chemical separation applications.

Interactive Table: Common Amine-Functionalized Polymers in Chemical Separations

Polymer/AmineSupport Material ExamplesSeparation ApplicationKey Findings
Polyethyleneimine (PEI) Mesoporous Silica, Resins, Metal-Organic Frameworks (MOFs)CO2 CaptureHigh CO2 uptake capacity, effective in both dry and humid conditions. alfa-chemistry.comacs.org
Tetraethylenepentamine (TEPA) Melamine Formaldehyde (B43269), Mesoporous SilicaCO2 Capture from AirHigh CO2 uptake at low concentrations, excellent candidate for direct air capture (DAC). acs.org
Polyallylamine Various porous supportsCO2 CaptureContains primary amine groups beneficial for CO2 interaction. alfa-chemistry.com
Polyaniline GO-based materials, Carbon NanotubesCO2 CaptureShows potential for CO2 capture, especially at higher pressures. alfa-chemistry.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a means to investigate the electronic environment and energetic characteristics of 2-(Dimethylamino)ethylamine. researchgate.netedu.krd

Electronic Structure and Energetics

The electronic structure of 2-(Dimethylamino)ethylamine is characterized by the presence of two nitrogen atoms with lone pairs of electrons, a tertiary amine group, and a secondary amine group. These features are key to its chemical behavior, influencing properties such as proton affinity and its ability to act as a ligand in coordination chemistry.

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethyl and propyl chains in 2-(Dimethylamino)ethylamine allows for a variety of conformations. A thorough conformational analysis, typically performed using computational methods, would identify the most stable (lowest energy) three-dimensional arrangements of the molecule.

Intramolecular interactions, such as hydrogen bonding between the secondary amine hydrogen and the tertiary nitrogen atom, could play a significant role in stabilizing certain conformations. The relative energies of different conformers would be crucial in understanding its behavior in different environments. Studies on similar diamine complexes have highlighted the importance of conformational changes in their properties. researchgate.net

Computational Modeling of Reaction Pathways

Computational modeling can elucidate the mechanisms of chemical reactions involving 2-(Dimethylamino)ethylamine, providing a level of detail that is often difficult to obtain through experimental means alone.

Transition State Characterization

For any chemical reaction, the transition state represents the highest energy point along the reaction pathway. Characterizing the geometry and energy of transition states is a key aspect of computational reaction modeling. For 2-(Dimethylamino)ethylamine, this could involve modeling its reactions as a base, a nucleophile, or as a ligand in complexation reactions. The identification of transition state structures would provide critical information about the reaction's feasibility and kinetics.

Reaction Coordinate Analysis

A reaction coordinate analysis maps the energetic profile of a reaction from reactants to products, passing through the transition state. This analysis provides a detailed picture of the energy changes that occur during a chemical transformation. By following the intrinsic reaction coordinate (IRC), chemists can confirm that a calculated transition state indeed connects the desired reactants and products.

Prediction of Chemical Behavior and Properties

By leveraging the results of quantum chemical calculations, it is possible to predict a range of chemical behaviors and properties for 2-(Dimethylamino)ethylamine. These predictions can guide experimental work and the development of applications for the compound.

Based on its structure, it is predicted to be a liquid at room temperature and to exhibit properties typical of diamines, such as basicity and the ability to form chelates with metal ions. The PubChem database provides some basic computed properties for this molecule. nih.gov

Predicted PropertyValue
Molecular FormulaC7H18N2
Molecular Weight130.23 g/mol
XLogP30.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Data sourced from PubChem CID 16786785. nih.gov

Dissociation Constants (pKa) in Solution and Gas Phase

The basicity of an amine is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. For a diamine like 2-(Dimethylamino)ethylamine, there will be two pKa values corresponding to the two nitrogen atoms. Due to the presence of both a tertiary and a secondary amine, these values are expected to be distinct.

Computational Approach for pKa Prediction in Solution

A robust method for the computational prediction of pKa values in solution involves the use of a thermodynamic cycle coupled with quantum mechanical calculations. This approach breaks down the dissociation process in solution into gas-phase and solvation components. Density Functional Theory (DFT) methods, such as B3LYP, combined with a continuum solvent model like the Poisson-Boltzmann (PB) model, have been shown to provide pKa values for aliphatic amines and diamines with a mean absolute error of less than 0.5 pKa units when solution-phase optimized geometries are used. kyoto-u.ac.jpchemicalbook.com

The thermodynamic cycle for the dissociation of a protonated amine (BH+) in water is as follows:

Gas-Phase Deprotonation: The Gibbs free energy change (ΔG_gas) for the deprotonation of the conjugate acid in the gas phase is calculated.

Solvation Free Energies: The free energies of solvation for the protonated amine (ΔG_solv(BH+)), the neutral amine (ΔG_solv(B)), and the proton (ΔG_solv(H+)) are computed.

The pKa is then calculated using the following equation:

pKa = (ΔG_gas(BH+) + ΔG_solv(BH+) - ΔG_solv(B)) / (2.303 * RT) - pKa(H3O+)

where R is the ideal gas constant, T is the temperature, and pKa(H3O+) is the pKa of the hydronium ion.

For 2-(Dimethylamino)ethylamine, two separate calculations would be necessary to determine the two pKa values, corresponding to the protonation of the tertiary dimethylamino group and the secondary propylamino group.

Gas-Phase Basicity

In the gas phase, basicity is typically expressed as the gas-phase basicity (GB), which is the negative of the Gibbs free energy change for the protonation reaction at a standard state. The proton affinity (PA) is the corresponding enthalpy change. These values can be calculated with good accuracy using high-level ab initio methods or DFT. ut.eenih.gov

Expected pKa Values and Comparison with Related Compounds

While specific calculated or experimental pKa values for 2-(Dimethylamino)ethylamine are not available, we can estimate them by comparing with structurally similar compounds. The basicity of amines is influenced by electronic effects (inductive effects of alkyl groups) and steric hindrance. The tertiary amine group (-N(CH₃)₂) is generally more basic in the gas phase than the secondary amine group (-NH(propyl)) due to the electron-donating effect of the methyl groups. However, in aqueous solution, solvation effects can alter this trend.

CompoundpKa1pKa2Reference
2-(Dimethylamino)ethylamineData not availableData not available
N,N-Dimethylethylenediamine9.59 (Predicted)- chemicalbook.com
N,N'-Di-n-propylethylenediamine8.1410.97 kyoto-u.ac.jp
N,N-Diethylethylenediamine7.7010.46 chemicalbook.com

Computational Prediction of Spectroscopic Signatures

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using computational methods. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular and reliable approach. nih.govd-nb.info Modern machine learning approaches, trained on large experimental datasets, have also emerged as powerful tools for rapid and accurate NMR shift prediction. nih.gov

For 2-(Dimethylamino)ethylamine, one would expect distinct signals for the different proton and carbon environments.

¹H NMR: The spectrum would show signals for the N-H proton of the secondary amine, the protons of the two methyl groups on the tertiary amine, the methylene (B1212753) protons of the ethyl bridge, and the protons of the propyl group. The chemical shifts of the protons on the carbons adjacent to the nitrogen atoms are expected to be in the range of 2.3-3.0 ppm. ut.ee

¹³C NMR: The carbon atoms attached to the nitrogen atoms would appear in the 10-65 ppm region. ut.ee

NucleusPredicted Chemical Shift Range (ppm)Methodology
¹H (on C adjacent to N)~2.3 - 3.0General empirical data ut.ee
¹³C (adjacent to N)~10 - 65General empirical data ut.ee
¹H (N-H)~0.5 - 5.0 (concentration dependent)General empirical data ut.ee

Note: Specific predicted values for 2-(Dimethylamino)ethylamine are not available in the literature. The ranges provided are based on general values for aliphatic amines.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Dimethylamino)ethylamine can be predicted computationally, and key vibrational modes can be assigned to specific functional groups. As a molecule containing both secondary and tertiary amine functionalities, its IR spectrum would exhibit characteristic absorption bands.

N-H Stretch: A single, weak to medium absorption band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. nih.govst-andrews.ac.uk

C-N Stretch: C-N stretching vibrations for aliphatic amines typically appear in the 1250-1020 cm⁻¹ region. nih.govst-andrews.ac.uk

N-H Bend: A bending vibration for the secondary amine may be observed around 1650-1580 cm⁻¹. nih.gov

C-H Stretch: Absorptions due to C-H stretching in the alkyl groups will be present in the 3000-2850 cm⁻¹ region.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3350 - 3310Secondary Amine
C-N Stretch1250 - 1020Aliphatic Amine
N-H Bend1650 - 1580Secondary Amine
C-H Stretch3000 - 2850Alkyl Groups

Note: These are general ranges for the specified functional groups and not computationally predicted values for 2-(Dimethylamino)ethylamine.

Advanced Analytical Research Methodologies

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopy is a cornerstone in the analysis of 2-(Dimethylamino)ethylamine, offering non-destructive ways to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of 2-(Dimethylamino)ethylamine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a ¹H NMR spectrum, the protons of 2-(Dimethylamino)ethylamine would exhibit distinct signals. docbrown.info The six protons of the two methyl groups attached to the tertiary nitrogen would appear as a single, sharp peak, while the protons on the ethyl and propyl chains would show more complex splitting patterns due to coupling with adjacent protons. docbrown.info The N-H proton of the secondary amine would typically appear as a broad singlet. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. docbrown.info The chemical shift of each carbon is influenced by its proximity to the electronegative nitrogen atoms. The carbon atoms directly bonded to nitrogen (α-carbons) are expected to be the most deshielded, appearing at a higher chemical shift (further downfield) compared to the other carbons in the alkyl chains. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Dimethylamino)ethylamine Predicted values are based on the analysis of similar amine structures like propylamine (B44156) and dimethylaminopropylamine. docbrown.infodocbrown.infochemicalbook.com

Spectrum TypeAssignmentPredicted Chemical Shift (δ, ppm)Splitting Pattern (¹H NMR)
¹H NMRN(CH₃)₂~2.2Singlet (s)
-CH₂-N(CH₃)₂~2.4Triplet (t)
-NH-CH₂-~2.6Triplet (t)
Propyl -CH₂- (adjacent to NH)~2.5Triplet (t)
Propyl -CH₂- (middle)~1.5Sextet
Propyl -CH₃~0.9Triplet (t)
¹³C NMRN(CH₃)₂~45N/A
-CH₂-N(CH₃)₂~58N/A
-NH-CH₂-~50N/A
Propyl -CH₂- (adjacent to NH)~52N/A
Propyl -CH₂- (middle)~23N/A
Propyl -CH₃~11N/A

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in 2-(Dimethylamino)ethylamine by measuring the absorption of infrared radiation by its molecular bonds. The resulting spectrum displays characteristic peaks corresponding to specific bond vibrations.

For this compound, key absorptions would include:

N-H Stretching: A moderate, somewhat broad peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in the secondary amine group. orgchemboulder.comucalgary.ca Unlike primary amines which show two bands in this region, secondary amines typically show only one. orgchemboulder.com

C-H Stretching: Strong, sharp peaks between 2800 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups. docbrown.info

N-H Bending: A bending vibration for the secondary amine N-H group may be observed around 1550-1650 cm⁻¹.

C-N Stretching: Aliphatic amines exhibit C-N stretching absorptions in the 1020-1250 cm⁻¹ range. orgchemboulder.com Both the secondary and tertiary amine functionalities in the molecule would contribute to absorption in this region.

N-H Wagging: A broad, strong band characteristic of primary and secondary amines can appear in the 665-910 cm⁻¹ region due to out-of-plane N-H wagging. orgchemboulder.com

Table 2: Characteristic FTIR Absorption Bands for 2-(Dimethylamino)ethylamine

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Weak-Medium, Broad
C-H StretchAlkyl (CH₂, CH₃)2800 - 3000Strong
N-H BendSecondary Amine1550 - 1650Variable
C-N StretchAliphatic Amine1020 - 1250Medium-Weak
N-H WagSecondary Amine665 - 910Strong, Broad

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about 2-(Dimethylamino)ethylamine. The molecule is ionized, and the mass-to-charge (m/z) ratio of the parent ion and its fragments is measured.

The molecular formula of 2-(Dimethylamino)ethylamine is C₇H₁₈N₂, giving it a molecular weight of approximately 130.23 g/mol . nih.gov In an MS experiment, the molecular ion peak (M⁺) would be observed at an m/z of 130. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent. libretexts.org

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgscripps.edu This process leads to the formation of a stable, nitrogen-containing cation. For 2-(Dimethylamino)ethylamine, several α-cleavage pathways are possible, leading to characteristic fragment ions.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 2-(Dimethylamino)ethylamine

m/z ValueProposed Fragment StructureFragmentation Pathway
130[C₇H₁₈N₂]⁺Molecular Ion (M⁺)
115[M - CH₃]⁺Loss of a methyl radical from the dimethylamino group
101[M - C₂H₅]⁺α-cleavage with loss of an ethyl radical from the propyl group
85[C₅H₁₃N]⁺Cleavage of the C-C bond in the ethylenediamine (B42938) backbone
58[CH₂=N(CH₃)₂]⁺α-cleavage resulting in the dimethylaminomethylidene cation (often a base peak)

Chromatographic Methods for Complex Mixture Analysis

Chromatography is essential for separating 2-(Dimethylamino)ethylamine from impurities or other components in a mixture, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. Since simple aliphatic amines like 2-(Dimethylamino)ethylamine lack a UV chromophore, direct UV detection is not feasible. helixchrom.com Therefore, alternative HPLC methods are employed.

One approach is to use a detector that does not require a chromophore, such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS). helixchrom.com Another common strategy is pre-column or post-column derivatization, where the amine is reacted with a reagent to form a product that can be easily detected, for example, by fluorescence. nih.gov

Given its basic nature, the compound can be effectively retained and separated using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. helixchrom.com

Table 4: Potential HPLC Conditions for the Analysis of 2-(Dimethylamino)ethylamine

ParameterCondition
ColumnMixed-mode (e.g., Reversed-Phase/Cation-Exchange) or HILIC
Mobile PhaseAcetonitrile/Water with buffer (e.g., trifluoroacetic acid or phosphate (B84403) buffer) helixchrom.comnih.gov
DetectionELSD, CAD, Mass Spectrometry (MS), or Fluorescence (with derivatization) helixchrom.comnih.gov
Flow Rate0.5 - 1.5 mL/min
TemperatureAmbient or slightly elevated (e.g., 30-40 °C)

Gas Chromatography (GC) is the preferred method for analyzing volatile compounds like 2-(Dimethylamino)ethylamine. The analysis of volatile amines by GC can be challenging due to their high polarity and basicity, which can cause strong interactions with the stationary phase and active sites in the system, leading to poor peak shape (tailing) and low sensitivity. restek.com

To overcome these issues, specialized base-deactivated capillary columns are used. restek.comlabrulez.com These columns are designed to minimize interactions with basic compounds, resulting in symmetrical peaks and improved reproducibility. Common detectors for this type of analysis include the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), which provides both quantification and structural confirmation. Headspace GC can also be utilized, particularly for determining the amine in complex matrices. baua.de

Table 5: Typical GC Conditions for the Analysis of 2-(Dimethylamino)ethylamine

ParameterCondition
ColumnBase-deactivated capillary column (e.g., Rtx-Volatile Amine or similar) restek.com
Carrier GasHelium or Hydrogen
Injector Temperature~250 °C
Oven ProgramTemperature gradient (e.g., starting at 60 °C, ramping to 240 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) baua.de

Studies on Chemical Degradation Mechanisms

The chemical stability of 2-(Dimethylamino)ethylamine is a critical aspect of its advanced analytical research. Understanding its degradation mechanisms is essential for predicting its behavior under various conditions. While specific studies on the degradation of 2-(Dimethylamino)ethylamine are not extensively available in the reviewed literature, general principles of amine degradation, particularly those of diamines, can provide significant insights. The primary degradation routes for amines are typically thermal and oxidative processes, which can lead to a loss of the compound and the formation of various byproducts. nih.gov

Identification of Degradation Products in Research Contexts

In the absence of direct experimental data for 2-(Dimethylamino)ethylamine, the identification of its degradation products can be inferred from studies on structurally similar diamines, such as those used in CO2 capture technologies. uky.eduresearchgate.netsemanticscholar.org The thermal degradation of diamines often proceeds through the formation of a carbamate (B1207046) intermediate, especially in the presence of carbon dioxide. uky.edusemanticscholar.orgresearchgate.net This intermediate can then undergo further reactions.

Two primary pathways for the degradation of diamines have been proposed uky.edusemanticscholar.org:

Intermolecular Cyclization: The carbamate can cyclize to form an imidazolidinone.

Nucleophilic Attack: A free amine can attack the carbamate carbonyl group, leading to the formation of a diamine urea. uky.edusemanticscholar.org

Based on these established mechanisms for other diamines, potential degradation products for 2-(Dimethylamino)ethylamine can be hypothesized.

Table 1: Potential Degradation Products of 2-(Dimethylamino)ethylamine

Precursor CompoundPotential Degradation ProductFormation Pathway
2-(Dimethylamino)ethylamine1-Propyl-3-methyl-2-imidazolidinoneIntramolecular cyclization of a carbamate intermediate.
2-(Dimethylamino)ethylamineN,N'-dipropyl-N''-(2-(dimethylamino)ethyl)ureaNucleophilic attack of a free amine on a carbamate intermediate.

It is important to note that these are projected degradation products based on the behavior of analogous compounds. Further research, likely employing techniques such as high-resolution time-of-flight mass spectrometry (TOF-MS), would be necessary to definitively identify the degradation products of 2-(Dimethylamino)ethylamine. researchgate.net

Kinetic Studies of Decomposition Pathways

The kinetics of amine degradation are often complex and may not follow simple kinetic laws. bibliotekanauki.pl The rate of decomposition is significantly influenced by several factors:

Temperature: Higher temperatures generally accelerate the rate of thermal degradation. bibliotekanauki.pl

Oxygen Concentration: The presence and concentration of oxygen are key drivers of oxidative degradation. nih.gov

Presence of Metals: Metal ions can catalyze degradation reactions.

Presence of Acidic Gases: Species like CO2 can react with amines to form intermediates that then degrade. nih.gov

Studies on the OH-initiated degradation of diamines in the gas phase have been conducted to understand their atmospheric chemistry, revealing negative temperature dependence in some cases. acs.org The kinetics of enzymatic degradation of some diamines have also been investigated, showing complex mechanisms. nih.gov

Table 2: Factors Influencing the Kinetics of Amine Decomposition

FactorInfluence on Decomposition Rate
TemperatureGenerally increases the rate of thermal degradation. bibliotekanauki.pl
OxygenPromotes oxidative degradation pathways. nih.gov
Metal IonsCan act as catalysts, increasing the degradation rate.
Acidic Gases (e.g., CO2)Can lead to the formation of less stable intermediates. nih.gov

The study of the decomposition kinetics of 2-(Dimethylamino)ethylamine would likely involve monitoring its concentration over time under controlled conditions of temperature, atmosphere, and in the presence of potential catalysts or reactants.

Synthesis and Functionalization of N ,n Dimethyl N Propylethane 1,2 Diamine Derivatives

Design and Synthesis of Novel Scaffolds Containing Diamine Units

The synthesis of N',N'-Dimethyl-N-propylethane-1,2-diamine and its derivatives involves strategic approaches to create versatile molecular scaffolds. The core structure, an unsymmetrically substituted ethylenediamine (B42938), allows for regioselective reactions to build more complex molecules. General methods for the preparation of N,N'-dialkyl-1,2-diamines often involve the reaction of a dichloroalkane with a primary lower alkylamine. For instance, N,N′-dimethyl-1,2-ethanediamine can be synthesized by reacting 1,2-dichloroethane with monomethylamine google.com. A similar strategy can be adapted for N',N'-Dimethyl-N-propylethane-1,2-diamine, potentially through a stepwise alkylation process. One approach involves the initial synthesis of N,N-dimethylethylenediamine, which possesses one primary and one tertiary amine, followed by the selective alkylation of the primary amine with a propyl group wikipedia.orgnih.gov. Another general method for preparing N,N'-dimethyl-1,2-diamines involves the dimethylation of a diazaphospholidine oxide followed by acid-catalyzed hydrolysis, offering a route to enantiomerically pure diamines researchgate.net.

Amide, Imine, and Heterocyclic Derivatives

The presence of both a secondary and a tertiary amine in N',N'-Dimethyl-N-propylethane-1,2-diamine allows for selective functionalization. The secondary amine is the primary site for reactions like amidation and imine formation.

Amide Derivatives: Amide derivatives are readily synthesized by reacting the secondary amine of the diamine scaffold with carboxylic acids, acid chlorides, or esters. For example, N,N-dimethylethylenediamine has been used to synthesize amide derivatives of kynurenic acid, where the reaction proceeds under microwave irradiation in ethanol (B145695) researchgate.net. This methodology can be directly applied to N',N'-Dimethyl-N-propylethane-1,2-diamine to generate a library of amide-containing molecules. These derivatives are significant in the development of novel compounds with potential biological activities.

Imine Derivatives: The secondary amine can also undergo condensation reactions with aldehydes or ketones to form imine (or Schiff base) derivatives. These reactions are typically reversible and can be used to create dynamic covalent libraries or as intermediates for further synthetic transformations, such as reductive amination to yield more complex amine structures.

Heterocyclic Derivatives: The diamine scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Reaction with 1,2-dicarbonyl compounds can yield pyrazine derivatives, while reaction with phosgene or its equivalents can lead to the formation of imidazolidinones. For instance, N,N'-dimethyl-1,2-ethanediamine is a known intermediate in the preparation of 1,3-dimethyl-2-imidazolidinone google.com. The unsymmetrical nature of N',N'-Dimethyl-N-propylethane-1,2-diamine could lead to the formation of specific isomers of these heterocyclic systems, offering a handle for tuning the properties of the final molecule.

Polyamine Analogs and Oligomerization Strategies

N',N'-Dimethyl-N-propylethane-1,2-diamine serves as a building block for the synthesis of more complex polyamine analogs. Natural polyamines like spermine and spermidine are crucial for various cellular functions, and their analogs are investigated for their potential as therapeutic agents, particularly in cancer research researchgate.netnih.gov.

The synthesis of polyamine analogs often involves the stepwise elongation of the aminomethylene chain mdpi.com. The diamine unit can be incorporated into longer chains through alkylation reactions. For example, a common strategy is to react a diamine with a protected aminoalkyl halide. The terminal alkyl and methyl groups on the nitrogens of N',N'-Dimethyl-N-propylethane-1,2-diamine mimic the substitution patterns found in some synthetic polyamine analogs designed to interact with biological targets like DNA or specific enzymes nih.govnih.gov.

Oligomerization can be achieved by reacting the diamine with difunctional reagents. For instance, reaction with a dicarboxylic acid chloride could lead to the formation of polyamides. The specific structure of the diamine influences the properties of the resulting polymer.

Functionalization of Diamine Derivatives for Specific Research Applications

The functionalization of N',N'-Dimethyl-N-propylethane-1,2-diamine derivatives is key to tailoring their properties for specific applications, such as their use as ligands for metal catalysts or as components in biologically active molecules wikipedia.org.

Attachment to Larger Molecular Systems

The diamine scaffold can be readily attached to larger molecules to impart specific properties. One common strategy is to functionalize the diamine with a reactive group that can participate in a coupling reaction.

Polymer Grafting: The diamine can be used to modify polymer surfaces. For example, monomers containing similar diamine functionalities, like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), are polymerized from surfaces to create materials with tunable properties scispace.comresearchgate.netmdpi.com. The N',N'-Dimethyl-N-propylethane-1,2-diamine unit could be attached to a polymer backbone post-polymerization to introduce pH-responsive or metal-chelating sites.

Surface Modification: Silica nanoparticles have been modified with amino groups using silane coupling agents, which can then be further functionalized. A similar approach could be used to anchor N',N'-Dimethyl-N-propylethane-1,2-diamine or its derivatives onto surfaces to create functional materials scispace.com.

Bioconjugation: If functionalized with a suitable linker, the diamine can be conjugated to biomolecules such as peptides or oligonucleotides to create novel hybrid materials for research in diagnostics or therapeutics.

Creation of Multifunctional Molecules

The distinct reactivity of the secondary and tertiary amines in N',N'-Dimethyl-N-propylethane-1,2-diamine allows for the orthogonal synthesis of multifunctional molecules.

For instance, the secondary amine can be acylated to introduce one functional group, while the tertiary amine can be quaternized to introduce a permanent positive charge. This strategy is employed in the synthesis of multifunctional copolymers for various applications mdpi.commdpi.com. This dual functionality is valuable in creating molecules that can interact with multiple targets or respond to different stimuli. An example is the development of polymers that are both pH- and thermo-responsive mdpi.com.

Structural and Mechanistic Studies of Derivatives

The three-dimensional structure and reaction mechanisms of N',N'-Dimethyl-N-propylethane-1,2-diamine derivatives are crucial for understanding their function.

Mechanistic studies often focus on the role of the diamine ligand in chemical transformations. In catalysis, for example, the steric and electronic properties of the N-alkyl and N-methyl groups can influence the rate and selectivity of a reaction. The unsymmetrical nature of the N',N'-Dimethyl-N-propylethane-1,2-diamine ligand could lead to interesting stereochemical outcomes in asymmetric catalysis.

Table of Research Findings on Related Diamine Derivatives

Derivative TypeSynthesis MethodKey FindingReference
N,N'-Dimethyl-1,2-diaminesDimethylation of diazaphospholidine oxideA simple method for preparing N,N'-dimethyl-1,2-diamines. researchgate.net
Amide DerivativeMicrowave-assisted reaction with carboxylic acidEfficient synthesis of N,N-dimethylethylenediamine amides. researchgate.net
Polyamine AnalogsStepwise elongation of aminomethylene chainC-methylated spermidine analogs were synthesized with high overall yields. mdpi.com
Metal ComplexReaction with nickel(II) nitrite (B80452)The conformation of the diamine chelate rings can be influenced by temperature. researchgate.net
Polymer BrushesAtom Transfer Radical Polymerization (ATRP)Synthesis of pH-responsive polymer-grafted silica nanoparticles. scispace.com

Emerging Research Directions and Future Outlook

Integration of N',N'-Dimethyl-N-propylethane-1,2-diamine in Sustainable Chemistry

The principles of green chemistry are increasingly guiding the development of new chemical processes and products. N',N'-Dimethyl-N-propylethane-1,2-diamine is being explored for its potential contributions to this paradigm shift, primarily through its use as a ligand in catalysis that can be effective in environmentally benign solvent systems, such as water. researchgate.netchemrxiv.org The development of catalysts that can function efficiently in aqueous media is a significant goal in sustainable chemistry, as it reduces the reliance on volatile and often toxic organic solvents. researchgate.net

The application of chiral diamines in biomimetic catalysis, which mimics enzymatic reactions, further underscores their relevance to sustainable chemistry. researchgate.net These bio-inspired catalytic systems often operate under mild conditions and can exhibit high selectivity, minimizing energy consumption and waste generation. researchgate.net Research in this area is focused on designing catalysts based on N',N'-Dimethyl-N-propylethane-1,2-diamine that can facilitate a broad range of stereoselective transformations in green solvents. researchgate.net

Another avenue for the integration of this diamine in sustainable chemistry is its potential role in the synthesis of polyureas from carbon dioxide and other diamines. researchgate.net This process offers a green alternative to traditional methods that use hazardous isocyanates. researchgate.net The catalytic performance of related amines in this reaction suggests that N',N'-Dimethyl-N-propylethane-1,2-diamine could be a valuable component in the development of CO2 utilization technologies. researchgate.net

Advanced Computational Design of Diamine-Based Systems

Computational chemistry, particularly modern density functional theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. acs.org For chiral diamines like N',N'-Dimethyl-N-propylethane-1,2-diamine, computational modeling is crucial for designing catalysts with enhanced stereoselectivity. acs.org

Researchers are using DFT to explore the mechanisms of asymmetric catalytic reactions and to elucidate the origins of stereocontrol. acs.org These computational studies can model the transition states of reactions catalyzed by vicinal diamines, revealing how the conformational preferences of these intermediates dictate the stereochemical outcome. acs.org For instance, in reactions such as α-fluorinations and aldol (B89426) additions, the formation of cyclic transition states involving the diamine catalyst is a key factor in achieving high enantioselectivity. acs.org

The insights gained from these computational models can guide the rational design of new and more effective chiral diamine ligands. By understanding the steric and electronic factors that influence catalytic activity and selectivity, chemists can tailor the structure of N',N'-Dimethyl-N-propylethane-1,2-diamine and related compounds to optimize their performance in specific asymmetric transformations. chemrxiv.org This computer-aided ligand design approach accelerates the discovery of novel catalysts for challenging stereoselective reactions. researchgate.net

Novel Catalytic Roles and Applications

Chiral vicinal diamines are highly valued in asymmetric synthesis due to their ability to serve as ligands for a wide array of metal catalysts and as organocatalysts in their own right. rsc.orgsigmaaldrich.comnih.gov The asymmetric catalytic synthesis of 1,2-diamines, in which N',N'-Dimethyl-N-propylethane-1,2-diamine could be both a product and a catalyst, has seen significant advancements. rsc.orgnih.gov These methods include C-N bond-forming reactions like the ring-opening of aziridines and the diamination of olefins. rsc.orgnih.gov

The versatility of chiral diamines extends to their use in various asymmetric catalytic reactions, including additions, hydrogenations, and cycloadditions. rsc.orgnih.govnih.gov For example, iridium complexes with chiral diamine ligands have proven to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones, producing optically active secondary alcohols with excellent enantioselectivities. nih.gov The development of polymeric versions of these chiral diamine ligands further enhances their practical utility by facilitating catalyst recovery and reuse. nih.gov

The exploration of N',N'-Dimethyl-N-propylethane-1,2-diamine as a catalyst is driven by the need for new and efficient methods to produce enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. chemimpex.com Its potential to catalyze a broad spectrum of asymmetric reactions makes it a valuable target for further research and development. rsc.orgnih.gov

Development of Hybrid Materials Incorporating Diamine Units

Organic-inorganic hybrid materials are a class of advanced materials that combine the desirable properties of both organic and inorganic components, such as the flexibility and functionality of organic molecules with the rigidity and stability of inorganic frameworks. acs.orgnih.gov Diamines are frequently used as organic linkers or templates in the synthesis of these materials. acs.orgnih.govglobethesis.com

The incorporation of N',N'-Dimethyl-N-propylethane-1,2-diamine into hybrid materials can impart specific functionalities. For instance, its ability to coordinate with metal ions can be exploited to create novel metal-organic frameworks (MOFs) or layered materials with interesting catalytic, optical, or electronic properties. acs.orgglobethesis.com The synthesis of such materials often involves self-assembly processes where the diamine acts as a structure-directing agent, influencing the dimensionality and topology of the resulting framework. acs.org

Furthermore, the functionalization of nanoparticles with molecules containing diamine groups is a promising strategy for creating advanced composites. mdpi.com These functionalized nanoparticles can be covalently anchored into polymer matrices, leading to hybrid materials with enhanced mechanical and thermal properties. mdpi.com The diamine moiety can play a crucial role in the cross-linking reactions that form the hybrid material, ensuring a strong interface between the organic and inorganic phases. nih.govmdpi.com

Q & A

Q. Table 1: Comparative Reactivity in Resin Systems

Amine ComponentDegree of Conversion (%)Flexural Strength (MPa)
Ethyl 4-(dimethylamino) benzoate78.2 ± 1.5125 ± 10
2-(Dimethylamino)ethylamine65.4 ± 2.198 ± 8
Source: Adapted from resin cement studies

Q. Table 2: Material Science Performance Metrics

ApplicationOptimal Amine ConcentrationKey Outcome
Polymer Cross-Linking5–10 wt%40% increase in tensile strength
Nanoparticle Coating2 mM90% surface coverage
Data synthesized from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.